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Cat. No.: B1662617 Get Quote

Lu AA33810: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Lu AA33810, developed by Lundbeck, is a potent and highly selective antagonist of the

neuropeptide Y (NPY) Y5 receptor.[1][2][3] With a high binding affinity and significant selectivity

over other NPY receptor subtypes, Lu AA33810 has emerged as a valuable pharmacological

tool for investigating the physiological roles of the Y5 receptor. Preclinical studies in rodent

models have demonstrated its potential therapeutic utility in a range of disorders, including

anxiety, depression, and eating disorders, by exhibiting anxiolytic, antidepressant, and

anorectic effects.[1][2][3] This technical guide provides a detailed overview of the chemical

structure, physicochemical and pharmacological properties, and key experimental protocols

related to Lu AA33810, intended to serve as a comprehensive resource for researchers in the

field of drug discovery and development.

Chemical Structure and Properties
Lu AA33810 is chemically identified as N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-

2-yl)amino]cyclohexyl)methyl]methanesulfonamide.[1][2] Its chemical structure is depicted

below:

Chemical structure of Lu AA33810
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A summary of its key chemical and physicochemical properties is provided in the tables below

for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name

N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-

d]thiazol-2-

yl)amino]cyclohexyl)methyl]methanesulfonamid

e

CAS Number 304008-29-5

Molecular Formula C19H25N3O2S3

SMILES

CS(=O)

(=O)NCC1CCC(NC2=NC3=C(S2)C=C4C=CC=

CC4=CS3)CC1

Table 2: Physicochemical Properties

Property Value

Molar Mass 423.61 g/mol

Appearance Solid

Solubility Soluble in DMSO

Storage Store at room temperature

Pharmacological Properties
Lu AA33810 is a potent and selective antagonist of the NPY Y5 receptor. Its pharmacological

profile has been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Pharmacological Properties
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Parameter Value Species Assay

Ki (Y5 Receptor) 1.5 nM Rat
Radioligand Binding

Assay

Selectivity
~3300-fold over Y1,

Y2, and Y4 receptors
Rat

Radioligand Binding

Assay

Functional Activity Antagonist
cAMP and Calcium

Mobilization Assays

Table 4: In Vivo Pharmacological Properties

Effect Animal Model Dose Range

Anorectic Rat 3-30 mg/kg, p.o.

Anxiolytic-like Rat 3-30 mg/kg, p.o.

Antidepressant-like Rat 3-10 mg/kg/day, i.p.

Oral Bioavailability Mouse 42%

Oral Bioavailability Rat 92%[2]

Mechanism of Action and Signaling Pathway
Lu AA33810 exerts its pharmacological effects by competitively blocking the binding of

Neuropeptide Y (NPY) to the Y5 receptor, a G protein-coupled receptor (GPCR). The Y5

receptor is primarily coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By

antagonizing this receptor, Lu AA33810 prevents the NPY-mediated downstream signaling

cascades.
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NPY Y5 Receptor Signaling Pathway

Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of Lu AA33810
are provided below.

In Vitro Assays
This assay is performed to determine the binding affinity (Ki) of Lu AA33810 for the NPY Y5

receptor.

Cell Line: HEK293 cells stably expressing the rat NPY Y5 receptor.

Radioligand: [¹²⁵I]-PYY (Peptide YY).

Protocol:

Prepare cell membranes from the HEK293-rY5 cell line.

In a 96-well plate, add cell membranes, [¹²⁵I]-PYY, and varying concentrations of Lu
AA33810 or a non-specific binding control (e.g., unlabeled NPY).

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding

to reach equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell

harvester. This separates the bound radioligand from the free radioligand.
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Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Determine the IC50 value (the concentration of Lu AA33810 that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis of the competition

binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Radioligand Binding Assay Workflow

This functional assay determines the antagonist activity of Lu AA33810 by measuring its ability

to block NPY-induced inhibition of cAMP production.
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Cell Line: CHO (Chinese Hamster Ovary) cells co-expressing the rat NPY Y5 receptor and a

cAMP-responsive reporter gene (e.g., CRE-luciferase).

Protocol:

Plate the cells in a 96-well plate and incubate overnight.

Pre-treat the cells with varying concentrations of Lu AA33810 for a specified period (e.g.,

15-30 minutes).

Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (an

adenylyl cyclase activator).

Incubate for a defined time to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

Plot the cAMP levels against the concentration of Lu AA33810 to determine its IC50 value

for the inhibition of the NPY response.

This assay assesses the effect of Lu AA33810 on NPY-induced intracellular calcium

mobilization, another downstream signaling event of Y5 receptor activation.

Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein

(e.g., Gα16) to couple the receptor to the calcium signaling pathway.

Protocol:

Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified

time at 37°C.

Wash the cells to remove excess dye.

Pre-treat the cells with varying concentrations of Lu AA33810.
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Measure the baseline fluorescence using a fluorescence plate reader.

Add a fixed concentration of NPY to the wells and immediately measure the change in

fluorescence intensity over time.

The increase in fluorescence corresponds to an increase in intracellular calcium

concentration.

Determine the inhibitory effect of Lu AA33810 by comparing the NPY-induced calcium

response in the presence and absence of the compound.

In Vivo Assays
This study evaluates the anorectic effect of Lu AA33810 by measuring its ability to block

feeding induced by a Y5 receptor agonist.

Animals: Male Sprague-Dawley rats.

Protocol:

Surgically implant a cannula into the lateral ventricle of the brain of each rat for

intracerebroventricular (i.c.v.) injections. Allow for a recovery period.

Fast the rats overnight.

Administer Lu AA33810 orally (p.o.) at various doses.

After a specified pre-treatment time, administer a Y5 receptor-selective agonist (e.g.,

[cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP) via the i.c.v. cannula.

Provide pre-weighed food to the rats and measure food intake at various time points (e.g.,

1, 2, and 4 hours) after agonist administration.

Compare the food intake of Lu AA33810-treated groups to the vehicle-treated control

group to determine the dose-dependent inhibition of feeding.

This test assesses the anxiolytic-like effects of Lu AA33810.
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Animals: Male Sprague-Dawley rats.

Protocol:

House the rats individually for a period before testing to increase their motivation for social

interaction.

On the test day, administer Lu AA33810 or vehicle orally.

After the pre-treatment time, place the test rat in a dimly lit, open-field arena with an

unfamiliar, weight-matched partner rat.

Videotape the session for a specified duration (e.g., 10 minutes).

Score the total time the test rat spends in active social interaction behaviors (e.g., sniffing,

grooming, following, and crawling over or under the partner).

An increase in social interaction time in the Lu AA33810-treated group compared to the

vehicle group is indicative of an anxiolytic-like effect.

This test is used to evaluate the antidepressant-like effects of Lu AA33810.

Animals: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.

Protocol:

Administer Lu AA33810 or vehicle intraperitoneally (i.p.) daily for a chronic period (e.g., 14

days).

The test consists of two sessions. On day 1 (pre-test), place each rat individually in a

glass cylinder filled with water (25°C) for 15 minutes.

On day 2 (test session), 24 hours later, place the rat back into the cylinder for 5 minutes.

Videotape the test session and score the duration of immobility (the time the rat spends

floating without struggling, making only small movements to keep its head above water).
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A significant decrease in the duration of immobility in the Lu AA33810-treated group

compared to the vehicle group suggests an antidepressant-like effect.

This model is used to induce a depressive-like state in rodents and to evaluate the

antidepressant-like efficacy of Lu AA33810.

Animals: Male Wistar rats.

Protocol:

Subject the rats to a varied and unpredictable series of mild stressors for several weeks

(e.g., 4-7 weeks). Stressors may include periods of food and water deprivation, cage tilt,

soiled cage, light/dark cycle reversal, and social stress.

During the stress period, administer Lu AA33810 or vehicle daily.

A primary measure of the depressive-like state is anhedonia, assessed by a sucrose

preference test. Periodically, give the rats a free choice between two bottles, one

containing a 1% sucrose solution and the other containing water.

Measure the consumption of sucrose solution and water. A decrease in sucrose

preference (sucrose intake as a percentage of total fluid intake) is indicative of anhedonia.

Normalization of the stress-induced decrease in sucrose consumption by Lu AA33810
indicates an antidepressant-like effect.

Conclusion
Lu AA33810 is a well-characterized, potent, and selective NPY Y5 receptor antagonist that has

proven to be an invaluable tool for elucidating the role of the Y5 receptor in various

physiological and pathological processes. The comprehensive data on its chemical,

physicochemical, and pharmacological properties, along with the detailed experimental

protocols provided in this guide, offer a solid foundation for researchers and drug development

professionals to further explore the therapeutic potential of targeting the NPY Y5 receptor. The

demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models highlight

the promise of Lu AA33810 and similar compounds for the treatment of mood and eating

disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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